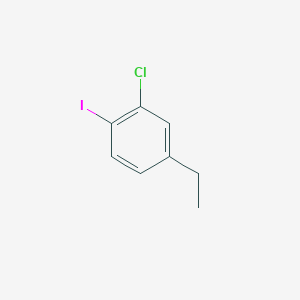
2-Chloro-4-ethyl-1-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-ethyl-1-iodobenzene is an organic compound belonging to the class of halogenated benzenes It features a benzene ring substituted with chlorine, ethyl, and iodine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-ethyl-1-iodobenzene typically involves halogenation reactions. One common method is the iodination of 2-Chloro-4-ethylbenzene using iodine and an oxidizing agent such as nitric acid. The reaction is carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-4-ethyl-1-iodobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines or alkoxides under suitable conditions.
Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler benzene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in ethanol.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Nucleophilic Substitution: Products include substituted benzene derivatives.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include dehalogenated benzene derivatives.
Applications De Recherche Scientifique
2-Chloro-4-ethyl-1-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of novel drug candidates, particularly in the synthesis of compounds with potential therapeutic effects.
Material Science: It is used in the preparation of advanced materials with specific properties, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-ethyl-1-iodobenzene in chemical reactions involves the reactivity of its halogen substituents. The iodine atom, being more reactive, often participates in nucleophilic substitution reactions, while the chlorine atom can influence the electronic properties of the benzene ring, affecting its reactivity in electrophilic aromatic substitution reactions.
Comparaison Avec Des Composés Similaires
- 2-Chloro-1-iodobenzene
- 4-Chloro-1-iodobenzene
- 2-Chloro-4-methyl-1-iodobenzene
Comparison: 2-Chloro-4-ethyl-1-iodobenzene is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties compared to similar compounds. The ethyl group can provide steric hindrance and electronic effects that differentiate it from other halogenated benzenes.
Propriétés
Formule moléculaire |
C8H8ClI |
|---|---|
Poids moléculaire |
266.50 g/mol |
Nom IUPAC |
2-chloro-4-ethyl-1-iodobenzene |
InChI |
InChI=1S/C8H8ClI/c1-2-6-3-4-8(10)7(9)5-6/h3-5H,2H2,1H3 |
Clé InChI |
XQIFSIZHGOIDBJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


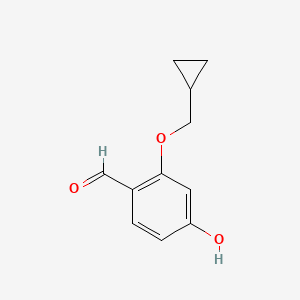
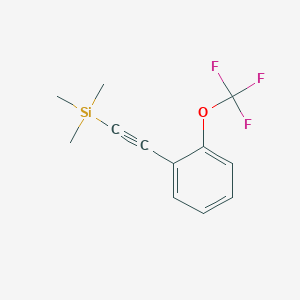
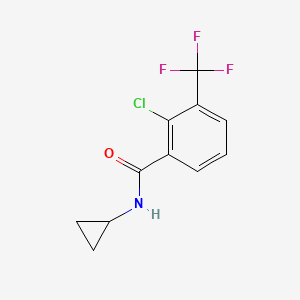
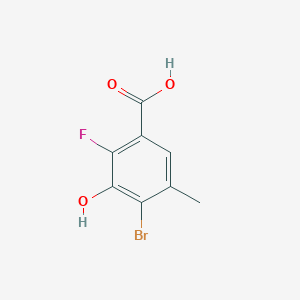

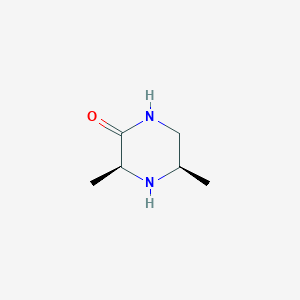
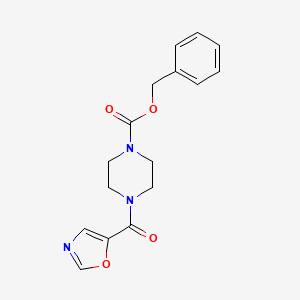
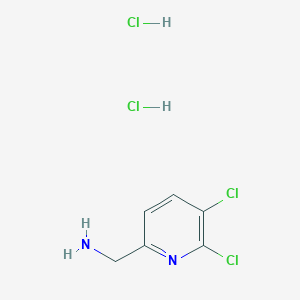
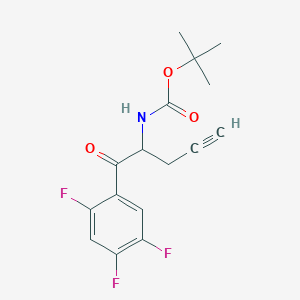
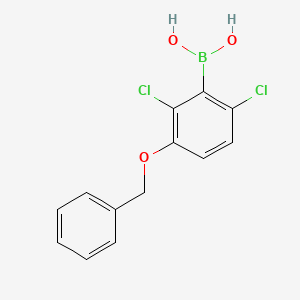
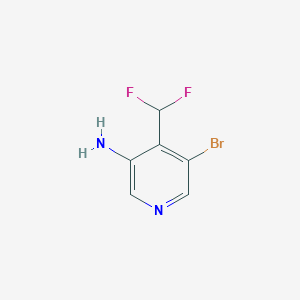
![8-Benzyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B14030708.png)
![2-(Bicyclo[1.1.1]pentan-1-YL)-4-bromopyridine](/img/structure/B14030709.png)

